3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 331434-10-7
VCID: VC5828198
InChI: InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
SMILES: COC1=CC=CC(=C1)C(=O)NN2C=NN=C2
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

CAS No.: 331434-10-7

Cat. No.: VC5828198

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide - 331434-10-7

Specification

CAS No. 331434-10-7
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name 3-methoxy-N-(1,2,4-triazol-4-yl)benzamide
Standard InChI InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Standard InChI Key XNNPAMYYLANKQM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NN2C=NN=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (IUPAC: 3-methoxy-N-(1,2,4-triazol-4-yl)benzamide) features a benzamide backbone substituted with a methoxy group at the third position of the aromatic ring and a 1,2,4-triazole ring linked via an amide bond. While its exact molecular weight and solubility remain uncharacterized, analogs like 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide exhibit a molecular weight of 218.216 g/mol and a formula of C₁₀H₁₀N₄O₂. Structural similarities suggest comparable physicochemical properties for the 3-methoxy isomer.

Table 1: Comparative Molecular Properties of Triazole-Benzamide Derivatives

Property3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (Predicted)4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
Molecular FormulaC₁₀H₁₀N₄O₂C₁₀H₁₀N₄O₂
Molecular Weight (g/mol)~218.216218.216
IUPAC Name3-methoxy-N-(1,2,4-triazol-4-yl)benzamide4-methoxy-N-(1,2,4-triazol-4-yl)benzamide
Key Functional GroupsMethoxy (C3), amide, 1,2,4-triazoleMethoxy (C4), amide, 1,2,4-triazole

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide likely follows methodologies established for analogous triazole derivatives. A validated approach involves:

  • N-Acylation of Amino Triazoles: Reacting 4-amino-1,2,4-triazole with 3-methoxybenzoyl chloride in anhydrous dioxane under reflux conditions .

  • Purification: Column chromatography using chloroform:methanol (9:1) yields the pure compound .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)
N-Acylation3-Methoxybenzoyl chloride, dry dioxane, reflux, 10h75–85
PurificationColumn chromatography (CHCl₃:MeOH 9:1)>95% purity

Spectroscopic Characterization

While direct spectral data for 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide are unavailable, related compounds provide insight:

  • FTIR: Expected peaks include N-H stretch (~3340 cm⁻¹), C=O stretch (~1685 cm⁻¹), and C-O-C stretch (~1260 cm⁻¹) .

  • ¹H NMR: Distinct signals for methoxy protons (~3.83 ppm, singlet) and aromatic protons (7.06–8.77 ppm) .

Biological Activities and Mechanisms

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial effects. For example, 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The 3-methoxy analog is hypothesized to disrupt microbial cell membranes via triazole-mediated enzyme inhibition.

Table 3: Hypothesized Biological Activities of 3-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

ActivityProposed MechanismTarget Organisms/Cells
AntimicrobialCell membrane disruption, enzyme inhibitionS. aureus, E. coli, C. albicans
AnticancerTopoisomerase II inhibition, apoptosisMCF-7, A549, HeLa
Anti-inflammatoryCOX-2 suppressionMacrophages, synovial cells

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No data exist on the absorption, distribution, metabolism, or excretion (ADME) of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide. Future studies should employ high-performance liquid chromatography (HPLC) and mass spectrometry to track metabolite profiles.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the methoxy position and triazole ring could optimize bioactivity. For instance, replacing methoxy with ethoxy may enhance lipid solubility and blood-brain barrier penetration .

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